Boc-Asn(Trt)-OH

Übersicht

Beschreibung

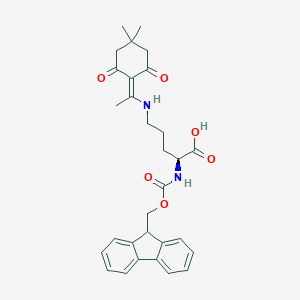

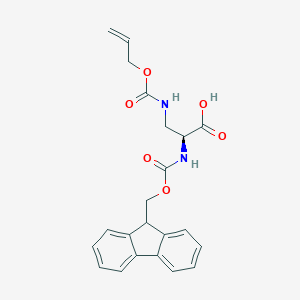

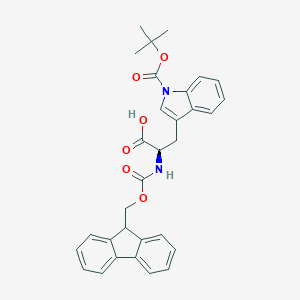

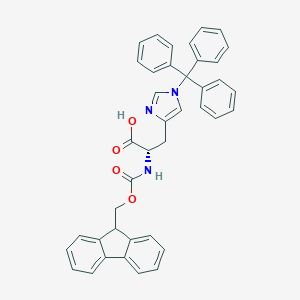

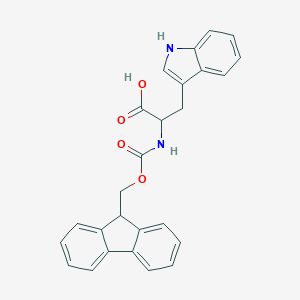

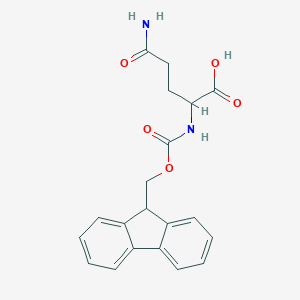

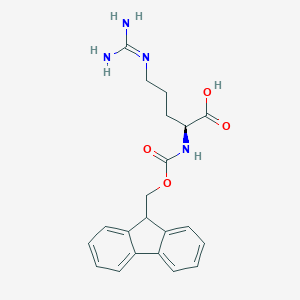

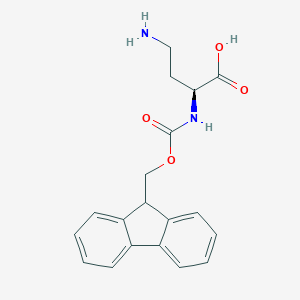

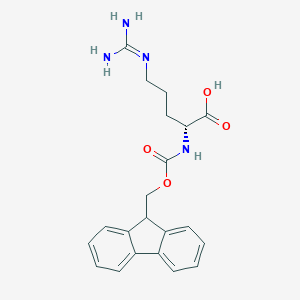

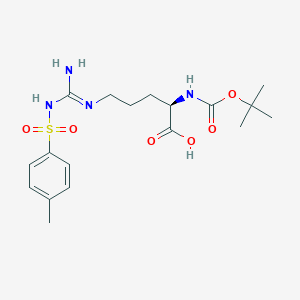

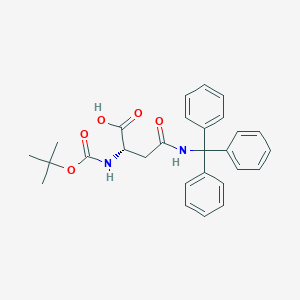

“Boc-Asn(Trt)-OH” is a derivative of the amino acid asparagine . It is often used in research and development . The “Boc” in its name refers to a tert-butyloxycarbonyl protective group, which is commonly used in peptide synthesis .

Synthesis Analysis

The synthesis of “Boc-Asn(Trt)-OH” involves the coupling of known protected chitobiose units to the anhydride of the Boc-Asp derivative . This process is typically carried out using a peptide synthesizer with the Boc/HOBt/DCC protocol .Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Glycosylated Peptide Thioesters

- Scientific Field : Biochemistry and Biotechnology

- Summary of the Application : Boc-Asn(Trt)-OH is used in the synthesis of glycosylated peptide thioesters. These thioesters are then used to prepare peptide sequences derived from extracellular matrix metalloproteinase inducers (emmprin) (34-94), (34-118) and (22-118) by the thioester segment condensation method .

- Methods of Application or Experimental Procedures : The Boc strategy is used to synthesize a chitobiosylated peptide thioester. Boc-Asn carrying benzyl-protected chitobiose is introduced during the application of the Boc mode solid-phase method. HF treatment of the resulting protected peptide resin gives the desired chitobiosylated peptide thioester .

- Results or Outcomes : The conformation of these glycopeptides is characterized by circular dichroism (CD) spectral measurement .

Application 2: Preparation of Amino Acid Ionic Liquids

- Scientific Field : Organic Chemistry

- Summary of the Application : Boc-Asn(Trt)-OH can be used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These ionic liquids have multiple reactive groups and are used in organic synthesis .

- Results or Outcomes : The outcome of this application is the successful preparation of room-temperature ionic liquids derived from Boc-protected amino acids. These ionic liquids can be used in various organic synthesis applications .

Application 3: Crystallization Studies

- Scientific Field : Physical Chemistry

- Summary of the Application : Boc-Asn(Trt)-OH has been used in studies to understand the crystallization mechanism of amino acid derivatives . This research can provide insights into the behavior of molecules in under- and supersaturated solutions, which is crucial for various fields such as materials science, pharmaceuticals, and chemical engineering .

- Methods of Application or Experimental Procedures : In this application, Nuclear Magnetic Resonance (NMR) spectroscopy was used to observe the behavior of Boc-Asn molecules in under- and supersaturated solutions . Nuclear Overhauser Effect (NOE) NMR measurements were performed to provide information concerning the intra- or intermolecular access of a particular hydrogen atom to other hydrogen atoms in solution .

- Results or Outcomes : The study found that for the supersaturated solution, the NOE intensity increased suddenly and rapidly after about 120 hours, suggesting that Boc-Asn molecules aggregated after about 120 hours with the same structure as that in the crystal . This research contributes to the understanding of the crystallization process of amino acid derivatives .

Safety And Hazards

“Boc-Asn(Trt)-OH” is intended for R&D use only and is not recommended for medicinal or household use . In case of accidental exposure, appropriate safety measures should be taken, such as moving the victim to fresh air if inhaled, washing off with soap and water if skin contact occurs, and rinsing with water if ingested .

Eigenschaften

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)29-23(25(32)33)19-24(31)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGOCFDOBSXROC-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464258 | |

| Record name | Boc-Asn(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Asn(Trt)-OH | |

CAS RN |

132388-68-2 | |

| Record name | Boc-Asn(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.